O-Phenolsulfonic acid

Description

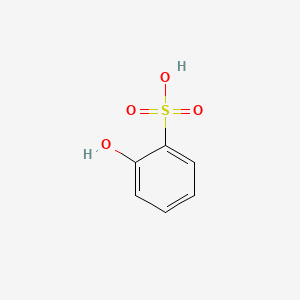

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4,7H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULJSGIJJZZUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274036 | |

| Record name | o-Phenolsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenesulfonic acid, hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

609-46-1, 1333-39-7 | |

| Record name | 2-Hydroxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenolsulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol-2-sulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Phenolsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-hydroxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-PHENOLSULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YY4Y390MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

O-Phenolsulfonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phenolsulfonic acid, systematically known as 2-hydroxybenzenesulfonic acid, is an aromatic organic compound with the chemical formula C₆H₆O₄S.[1][2] It is characterized by a phenol (B47542) ring substituted at the ortho-position with a sulfonic acid group.[1][2] This structural arrangement of a hydroxyl and a sulfonic acid group on adjacent carbon atoms of the benzene (B151609) ring imparts specific chemical and physical properties that make it a significant intermediate in various industrial and research applications.[1] These include the synthesis of pharmaceuticals, dyes, and specialized polymers.[1][3] The proximity of the two functional groups allows for potential intramolecular interactions that influence its acidity and reactivity.[1] This guide provides an in-depth overview of the core chemical and physical properties of O-phenolsulfonic acid, detailed experimental protocols, and a discussion of its biological significance.

Chemical and Physical Properties

O-Phenolsulfonic acid is a strong acid that typically appears as a yellowish liquid, which may turn brown upon exposure to air.[4][5] It is hygroscopic and soluble in water and alcohol.[4][6] The properties of O-phenolsulfonic acid are often reported for a mixture with its para-isomer, but this guide focuses on the ortho-isomer where specific data is available.

Table 1: Physical Properties of O-Phenolsulfonic Acid

| Property | Value | References |

| Molecular Formula | C₆H₆O₄S | [2][7] |

| Molecular Weight | 174.18 g/mol | [2][7] |

| Appearance | Yellowish liquid, turns brown on exposure to air | [4][5] |

| Melting Point | 145 °C (decomposes) | [2][4][8] |

| Boiling Point | 275.14 °C (rough estimate) | [2] |

| Density (estimate) | 1.384 g/cm³ | [2] |

| Solubility | Miscible with water and alcohol | [2][4] |

Table 2: Chemical and Spectroscopic Properties of O-Phenolsulfonic Acid

| Property | Value | References |

| IUPAC Name | 2-hydroxybenzenesulfonic acid | [7] |

| CAS Number | 609-46-1 | [7][8] |

| pKa (Predicted) | -0.60 ± 0.15 | [2] |

| XLogP3 | 0.9 | [2] |

| Predicted ¹H NMR Data | ||

| H-3 | 7.0 - 7.2 ppm (d, J≈8 Hz) | [1] |

| H-4 | 7.4 - 7.6 ppm (t, J≈8 Hz) | [1] |

| H-5 | 6.9 - 7.1 ppm (t, J≈8 Hz) | [1] |

| H-6 | 7.7 - 7.9 ppm (d, J≈8 Hz) | [1] |

| Predicted ¹³C NMR Data | ||

| C-1 (-OH) | 155 - 160 ppm | [1] |

| C-2 (-SO₃H) | 125 - 130 ppm | [1] |

| C-3 | 115 - 120 ppm | [1] |

| C-4 | 130 - 135 ppm | [1] |

| C-5 | 120 - 125 ppm | [1] |

| C-6 | 130 - 135 ppm | [1] |

| Predicted FT-IR Data | ||

| O-H stretch (phenol) | 3200 - 3600 cm⁻¹ (broad) | [1] |

| O-H stretch (sulfonic acid) | 2500 - 3000 cm⁻¹ (broad) | [1] |

| C=C stretch (aromatic) | 1450 - 1600 cm⁻¹ | [1] |

| S=O stretch | 1340 - 1440 cm⁻¹ | [1] |

| C-O stretch (phenol) | ~1225 cm⁻¹ | [1] |

| S-O stretch | ~1030 cm⁻¹ | [1] |

Experimental Protocols

Synthesis of O-Phenolsulfonic Acid via Sulfonation of Phenol

The primary method for synthesizing phenolsulfonic acid is the direct sulfonation of phenol with concentrated sulfuric acid. The distribution of ortho and para isomers is highly dependent on the reaction temperature, demonstrating a classic case of kinetic versus thermodynamic control.[9][10] At lower temperatures, the formation of o-phenolsulfonic acid is kinetically favored.[10][11]

Materials:

-

Phenol (C₆H₅OH)

-

Concentrated Sulfuric Acid (98% H₂SO₄)

-

Ice bath

-

Three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

Procedure:

-

In a three-neck flask, place 1.0 mole of phenol.

-

Cool the flask in an ice bath to maintain a temperature of 25-30°C.[11]

-

Slowly add 1.05 moles of concentrated sulfuric acid dropwise from the dropping funnel with continuous and vigorous stirring.[11] Ensure the temperature does not exceed 30°C.[11]

-

After the complete addition of sulfuric acid, continue stirring the mixture at 25-30°C for at least 4 hours.[11]

-

The resulting product is a mixture of o-phenolsulfonic acid (major product, ~76-82% yield) and p-phenolsulfonic acid.[11][12]

Separation and Purification of O-Phenolsulfonic Acid

The separation of ortho and para isomers can be achieved by fractional crystallization of their salts or by chromatographic methods.[1][11]

Protocol for Separation via Fractional Crystallization of Calcium Salts:

-

Dilute the crude phenolsulfonic acid reaction mixture with water.[11]

-

Slowly add a slurry of calcium hydroxide (B78521) [Ca(OH)₂] in water with vigorous stirring until the solution is neutralized. Excess sulfuric acid will precipitate as calcium sulfate (B86663) (CaSO₄).[11]

-

Heat the mixture to approximately 95°C for about two hours to ensure the reaction is complete.[11][13]

-

Filter off the precipitated calcium sulfate. The filtrate contains an aqueous solution of calcium phenolsulfonate isomers.[11][13]

-

Concentrate the filtrate by evaporation. The less soluble calcium p-phenolsulfonate will crystallize out first.[11]

-

Filter to remove the p-isomer crystals.[1]

-

Further concentrate the mother liquor and cool to precipitate crystals of calcium o-phenolsulfonate.[1][11]

-

The o-phenolsulfonic acid can be regenerated by treating the calcium salt with a stoichiometric amount of sulfuric acid, followed by filtration of the precipitated calcium sulfate.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a common technique for the analysis and quantification of phenolsulfonic acid isomers.

General Protocol:

-

Column: A reversed-phase C18 column is often suitable.[1]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with a small amount of an acid like trifluoroacetic acid or phosphoric acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[1][14][15][16][17]

-

Detection: UV detection at a wavelength where both isomers absorb, typically around 280 nm.[1]

-

Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent and filtered before injection.

Biological Significance and Signaling Pathways

O-Phenolsulfonic acid is recognized as a metabolite of phenol in biological systems.[7][18] Phenolic compounds, which can be xenobiotics, generally undergo Phase II metabolism to increase their water solubility for excretion.[18][19] A key reaction in this phase is sulfation, which is catalyzed by sulfotransferase enzymes.[20][21]

While specific signaling pathways directly involving O-phenolsulfonic acid are not extensively detailed in the literature, the metabolism of phenolic acids, in general, can influence pathways related to detoxification and antioxidant responses.[18][19] Some phenolic acids have been shown to modulate the activity of human phenolsulfotransferases.[20] The biological effects of phenolic compounds are a subject of ongoing research, particularly concerning their antioxidant properties and their potential interactions with cellular signaling cascades.[19]

Applications in Research and Drug Development

O-Phenolsulfonic acid serves as a versatile catalyst and intermediate in organic synthesis, including in the pharmaceutical industry.[3][12] Its strong acidic nature makes it an effective catalyst for reactions such as esterification and condensation.[3][12] Furthermore, it is a key component in the synthesis of ion-exchange resins.[22] In drug development, understanding the metabolic pathways of phenolic compounds, including the formation of sulfonated metabolites like O-phenolsulfonic acid, is crucial for assessing the bioavailability and detoxification of drug candidates.[21]

Safety Information

O-Phenolsulfonic acid is a corrosive substance that can cause severe skin burns and eye damage.[7][23][24][25] It is harmful if swallowed.[23] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[23][25] Work should be conducted in a well-ventilated area.[25] In case of contact, affected areas should be rinsed immediately with plenty of water.[23][25]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Hydroxybenzenesulfonic acid | C6H8O4S | CID 15619088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. PHENOLSULFONIC ACID, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. o-Phenolsulfonic acid | C6H6O4S | CID 11867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Buy O-Phenolsulfonic acid | 1333-39-7 [smolecule.com]

- 13. prepchem.com [prepchem.com]

- 14. Separation of 4-Phenolsulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. redalyc.org [redalyc.org]

- 17. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 18. benchchem.com [benchchem.com]

- 19. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of phenolic acids on human phenolsulfotransferases in relation to their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis [mdpi.com]

- 22. benchchem.com [benchchem.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. merckmillipore.com [merckmillipore.com]

- 25. pccarx.com [pccarx.com]

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 2-Hydroxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxybenzenesulfonic acid, with a focus on its reaction mechanism, experimental protocols, and quantitative analysis. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug development, and materials science.

Introduction

2-Hydroxybenzenesulfonic acid, also known as o-phenolsulfonic acid, is an aromatic organic compound with the chemical formula C₆H₆O₄S. It is characterized by a hydroxyl group and a sulfonic acid group at the ortho position of a benzene (B151609) ring. This substitution pattern imparts unique chemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The synthesis of 2-hydroxybenzenesulfonic acid is a classic example of electrophilic aromatic substitution, where the reaction conditions, particularly temperature, play a critical role in determining the isomeric product distribution.

Synthesis Reaction Mechanism

The primary method for synthesizing 2-hydroxybenzenesulfonic acid is the sulfonation of phenol (B47542) with concentrated sulfuric acid. This reaction is a reversible electrophilic aromatic substitution that is highly dependent on temperature, demonstrating a key principle of kinetic versus thermodynamic control.[1][2]

At lower temperatures, typically around 25°C (298 K), the reaction is under kinetic control, favoring the formation of the ortho-isomer, 2-hydroxybenzenesulfonic acid, as the major product.[2][3] This is because the activation energy for the formation of the ortho product is lower.[4] At higher temperatures, around 100°C (373 K), the reaction becomes reversible and is under thermodynamic control.[1][2] This leads to the formation of the more stable para-isomer, 4-hydroxybenzenesulfonic acid, as the predominant product.[1] The ortho-isomer can rearrange to the more stable para-isomer at elevated temperatures.[5]

The electrophile in this reaction is sulfur trioxide (SO₃), which is generated from the self-ionization of concentrated sulfuric acid. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, which facilitates the electrophilic attack of SO₃ at these positions.

The detailed step-by-step mechanism is as follows:

-

Formation of the Electrophile (Sulfur Trioxide): Two molecules of sulfuric acid react to form sulfur trioxide, a hydronium ion, and a bisulfate ion.

-

Electrophilic Attack: The electron-rich phenol ring attacks the sulfur trioxide electrophile. The attack at the ortho position is kinetically favored at lower temperatures.

-

Formation of the Sigma Complex (Arenium Ion): The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A base (such as the bisulfate ion) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and forming 2-hydroxybenzenesulfonic acid.

Quantitative Data

The regioselectivity of the sulfonation of phenol is highly sensitive to the reaction temperature. While precise yield data can vary depending on specific reaction conditions, the general trend is a higher proportion of the ortho isomer at lower temperatures and the para isomer at higher temperatures.

| Temperature (°C) | Predominant Isomer | Control Type | Reference |

| ~25 | 2-Hydroxybenzenesulfonic acid (ortho) | Kinetic | [2][3] |

| ~100 | 4-Hydroxybenzenesulfonic acid (para) | Thermodynamic | [1][2] |

Experimental Protocols

Synthesis of 2-Hydroxybenzenesulfonic Acid (Kinetic Control)

This protocol is designed to favor the formation of the ortho-isomer.

Materials:

-

Phenol (1 mole)

-

Concentrated sulfuric acid (1.05 moles)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask equipped with a dropping funnel and a thermometer

Procedure:

-

Place 1 mole of phenol into the reaction flask and cool it in an ice bath.

-

Slowly add 1.05 moles of concentrated sulfuric acid dropwise from the dropping funnel while stirring continuously.

-

Maintain the reaction temperature at or below 25°C throughout the addition.

-

After the addition is complete, continue stirring at room temperature for several hours to ensure the reaction goes to completion.

-

The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture will contain a mixture of ortho and para isomers, with the ortho isomer being the major product.

Purification by Fractional Crystallization

The separation of the ortho and para isomers can be achieved by fractional crystallization, which takes advantage of the different solubilities of the two isomers in water.[6][7]

Procedure:

-

Carefully pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product mixture.

-

Dissolve the crude product in a minimum amount of hot water.

-

Allow the solution to cool slowly. The less soluble para-isomer will crystallize out first.[6][7]

-

Filter the crystals of 4-hydroxybenzenesulfonic acid.

-

The mother liquor, which is now enriched in 2-hydroxybenzenesulfonic acid, can be concentrated by evaporation and cooled again to induce crystallization of the ortho-isomer.[6][7]

-

The collected crystals of 2-hydroxybenzenesulfonic acid can be further purified by recrystallization from water.

Spectroscopic Characterization

The structure of 2-hydroxybenzenesulfonic acid can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-hydroxybenzenesulfonic acid, the aromatic protons will appear in the range of 7-9 ppm. The protons on the substituted benzene ring will exhibit a complex splitting pattern due to their different chemical environments and coupling with each other. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring. The carbon atom attached to the hydroxyl group and the carbon atom attached to the sulfonic acid group will be significantly deshielded and appear at higher chemical shifts. The aromatic carbons typically resonate in the range of 125-150 ppm.

FTIR Spectroscopy

The FTIR spectrum of 2-hydroxybenzenesulfonic acid will exhibit characteristic absorption bands for the different functional groups present in the molecule.

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

S=O stretch: Strong absorption bands around 1101-1190 cm⁻¹ for the symmetric and asymmetric stretching of the S=O bonds in the sulfonic acid group.

-

C=C stretch: Peaks in the range of 1450-1600 cm⁻¹ due to the aromatic ring.

-

S-O stretch: An absorption band around 1042 cm⁻¹.

-

SO₃ bend: A peak around 616 cm⁻¹.

Conclusion

The synthesis of 2-hydroxybenzenesulfonic acid via the sulfonation of phenol is a well-established yet nuanced reaction. A thorough understanding of the underlying principles of kinetic and thermodynamic control is paramount for achieving the desired regioselectivity. By carefully controlling the reaction temperature, researchers can preferentially synthesize the kinetically favored ortho-isomer. The detailed experimental protocols and purification methods outlined in this guide provide a practical framework for the successful synthesis and isolation of this important chemical intermediate. The spectroscopic data provided will aid in the structural elucidation and quality control of the final product, supporting its application in further research and development.

References

An In-depth Technical Guide to the Molecular Structure and Intramolecular Bonding of O-Phenolsulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure, intramolecular bonding, and physicochemical properties of o-phenolsulfonic acid (2-hydroxybenzenesulfonic acid). This document is intended to be a valuable resource, offering detailed experimental methodologies, tabulated quantitative data, and visual representations of its chemical nature.

Molecular Structure and Intramolecular Bonding

O-phenolsulfonic acid is an aromatic organic compound with the chemical formula C₆H₆O₄S.[1][2] Its structure consists of a phenol (B47542) ring substituted at the ortho position with a sulfonic acid group.[1] This specific arrangement of a hydroxyl (-OH) group and a sulfonic acid (-SO₃H) group on adjacent carbon atoms of the benzene (B151609) ring allows for significant intramolecular interactions, most notably hydrogen bonding. This intramolecular hydrogen bond plays a crucial role in determining the molecule's conformation, reactivity, acidity, and spectral characteristics.[1]

The molecular weight of o-phenolsulfonic acid is 174.18 g/mol .[2] The presence of both a hydrogen bond donor (-OH) and acceptor (-SO₃H) in close proximity leads to a stable six-membered ring-like structure, which influences its chemical behavior.

Quantitative Structural Data

Table 1: Approximated Bond Lengths in O-Phenolsulfonic Acid

| Bond | Approximate Length (Å) |

| S=O | ~1.43 |

| S-O | ~1.57 |

| C-S | ~1.77 |

| C-O (phenolic) | ~1.36 |

| C-C (aromatic) | ~1.39 - 1.40 |

| O-H (phenolic) | ~0.96 |

| S-O-H | ~0.97 |

Data is approximated based on computational models and data from structurally similar compounds.

Table 2: Approximated Bond Angles in O-Phenolsulfonic Acid

| Angle | Approximate Angle (°) |

| O=S=O | ~120 |

| O=S-O | ~109 |

| C-S-O | ~106 |

| C-C-S | ~120 |

| C-C-O | ~120 |

| C-O-H | ~109 |

Data is approximated based on computational models and data from structurally similar compounds.

Spectroscopic Data

Spectroscopic analysis provides valuable insights into the functional groups and chemical environment of o-phenolsulfonic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of o-phenolsulfonic acid displays characteristic absorption bands corresponding to its functional groups. The broadness of the hydroxyl stretches is indicative of hydrogen bonding.

Table 3: Predicted FTIR Peak Assignments for O-Phenolsulfonic Acid [1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH |

| 3000 - 2500 (broad) | O-H stretch | Sulfonic acid -OH |

| ~3030 | C-H stretch | Aromatic C-H |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| ~1350 and ~1175 | S=O asymmetric and symmetric stretch | Sulfonic acid |

| ~1225 | C-O stretch | Phenolic C-O |

| ~1030 | S-O stretch | Sulfonic acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing sulfonic acid group.

Table 4: Predicted ¹H NMR Data for O-Phenolsulfonic Acid [1]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.0 - 7.2 | d |

| H-4 | 7.4 - 7.6 | t |

| H-5 | 6.9 - 7.1 | t |

| H-6 | 7.8 - 8.0 | d |

| -OH | 5.0 - 6.0 (broad) | s |

| -SO₃H | 10.0 - 12.0 (broad) | s |

Table 5: Predicted ¹³C NMR Data for O-Phenolsulfonic Acid [1]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 155 - 160 |

| C-2 | 125 - 130 |

| C-3 | 115 - 120 |

| C-4 | 130 - 135 |

| C-5 | 120 - 125 |

| C-6 | 135 - 140 |

Experimental Protocols

Synthesis of O-Phenolsulfonic Acid via Sulfonation of Phenol

The primary method for synthesizing o-phenolsulfonic acid is the direct sulfonation of phenol with concentrated sulfuric acid. The formation of the ortho isomer is kinetically favored at lower temperatures.

Materials:

-

Phenol (94 g)

-

Concentrated sulfuric acid (98 g)

-

Ice bath

-

Three-neck flask equipped with a mechanical stirrer, thermometer, and condenser

Procedure:

-

Add 94 g of phenol to a three-neck flask.

-

Cool the flask in an ice bath to maintain a temperature of approximately 280 K.

-

Slowly add 98 g of concentrated sulfuric acid to the phenol with constant and vigorous stirring. Ensure the temperature does not rise significantly during the addition.

-

After the addition is complete, continue to stir the reaction mixture at a low temperature for several hours to favor the formation of the ortho isomer. The resulting product will be a mixture of o- and p-phenolsulfonic acid, with the ortho isomer as the major component.[1]

Separation and Purification

The separation of the ortho and para isomers can be achieved through fractional crystallization.

Protocol for Separation via Fractional Crystallization:

-

Dissolve the isomeric mixture in a minimum amount of hot water.

-

Allow the solution to cool slowly. The p-isomer is generally less soluble and will crystallize out first.

-

Filter the crystals of the p-isomer.

-

The mother liquor will be enriched with the o-isomer. Further concentration and cooling of the mother liquor will lead to the crystallization of o-phenolsulfonic acid.

-

Multiple recrystallization steps may be necessary to achieve high purity.[1]

Spectroscopic Analysis

Sample Preparation:

-

FTIR: A thin film of the purified o-phenolsulfonic acid can be prepared between two KBr plates.[1]

-

NMR: Dissolve a small amount of the purified sample in a suitable deuterated solvent, such as D₂O or DMSO-d₆.[1]

Instrumentation Parameters:

-

FTIR: A standard mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹ is typically used.[1]

-

NMR: A 400 MHz or higher field spectrometer is recommended for achieving better resolution of the proton and carbon signals.[1]

Visualizations

Molecular Structure and Intramolecular Hydrogen Bonding

Caption: Molecular structure of o-phenolsulfonic acid with intramolecular hydrogen bonding.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of o-phenolsulfonic acid.

References

An In-depth Technical Guide to Kinetic Versus Thermodynamic Control in Phenol Sulfonation

For Researchers, Scientists, and Drug Development Professionals

The sulfonation of phenol (B47542) is a classic example of a reaction where the product distribution can be directed by controlling the reaction conditions, specifically temperature. This guide provides a comprehensive overview of the principles of kinetic and thermodynamic control in the electrophilic aromatic substitution of phenol, offering detailed experimental protocols, quantitative data, and visual aids to facilitate a deeper understanding and practical application of this reaction in a laboratory setting.

Core Principles: Kinetic vs. Thermodynamic Control

The regioselectivity of phenol sulfonation is dictated by the interplay between the rate of the reaction (kinetic control) and the stability of the products (thermodynamic control). At lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed the fastest. Conversely, at higher temperatures, the reaction becomes reversible and is under thermodynamic control, leading to the accumulation of the most stable product.

In the case of phenol sulfonation, the two primary monosulfonated products are o-phenolsulfonic acid and p-phenolsulfonic acid.

-

Kinetic Product: At low temperatures (e.g., 25°C), the major product is o-phenolsulfonic acid. This is because the transition state leading to the ortho isomer is lower in energy, resulting in a faster rate of formation. The proximity of the hydroxyl group is thought to stabilize the transition state for ortho substitution.[1]

-

Thermodynamic Product: At higher temperatures (e.g., 100°C), the major product is p-phenolsulfonic acid.[2] Although it forms more slowly, the para isomer is thermodynamically more stable due to reduced steric hindrance between the bulky sulfonic acid group and the hydroxyl group. The reversibility of the sulfonation reaction at elevated temperatures allows the initially formed o-phenolsulfonic acid to revert to phenol and then react again to form the more stable p-phenolsulfonic acid.[2][3]

Data Presentation: Product Distribution

The following table summarizes the typical product distribution in the sulfonation of phenol under different temperature conditions, illustrating the shift from kinetic to thermodynamic control.

| Reaction Temperature (°C) | Predominant Isomer | Typical Yield of Major Isomer | Byproducts | Control Type |

| 25-40 | o-Phenolsulfonic acid | 60-70% | p-Phenolsulfonic acid, Phenol-2,4-disulfonic acid | Kinetic |

| 100-110 | p-Phenolsulfonic acid | ~95% | o-Phenolsulfonic acid, Phenol-2,4-disulfonic acid | Thermodynamic |

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the reaction pathways and a general experimental workflow for the sulfonation of phenol.

References

Predicted pKa of O-Phenolsulfonic acid in aqueous solution

An In-depth Technical Guide to the Predicted pKa of O-Phenolsulfonic Acid in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted acid dissociation constants (pKa) of O-Phenolsulfonic acid in an aqueous solution. O-Phenolsulfonic acid, also known as 2-hydroxybenzenesulfonic acid, is an aromatic organic compound with both a phenolic hydroxyl group and a sulfonic acid group.[1][2] This dual functionality results in two distinct pKa values, corresponding to the dissociation of each acidic proton. Understanding these pKa values is crucial for predicting the compound's behavior in various chemical and biological systems, including its solubility, lipophilicity, and interaction with biological targets.

Predicted and Experimental pKa Values

O-Phenolsulfonic acid has two acidic protons, leading to two pKa values. The sulfonic acid group is a strong acid, while the phenolic hydroxyl group is a weak acid. The predicted and relevant experimental values are summarized in the table below.

| Functional Group | Predicted pKa | Experimental pKa (Isomer) | Method |

| Sulfonic Acid (-SO₃H) | -0.60 ± 0.15[3] | -6.65 ± 0.05 (Benzenesulfonic acid)[4] | Prediction/UV Spectroscopy |

| Phenolic Hydroxyl (-OH) | Not explicitly found | 9.11 (p-Phenolsulfonic acid at 25°C)[5] | Experimental |

Dissociation Equilibria

The two-step dissociation of O-Phenolsulfonic acid in an aqueous solution can be visualized as follows:

Caption: Stepwise dissociation of O-Phenolsulfonic acid.

Computational Prediction of pKa Values for Phenolic Compounds

The prediction of pKa values through computational methods is a valuable tool in chemical and pharmaceutical research.[6][7] For phenolic compounds, several quantum mechanical approaches have been developed to achieve accurate predictions.[8][9][10]

These methods often involve calculating the Gibbs free energy change (ΔG°) of the acid dissociation reaction in a solvent.[8][11] The accuracy of these predictions is highly dependent on the chosen computational model, including the level of theory, basis set, and the model used to simulate the solvent.[6][7]

A common approach involves the use of continuum solvation models, such as the CPCM or SMD models, combined with density functional theory (DFT) calculations.[6][7][8] For enhanced accuracy, some methodologies incorporate explicit water molecules in the calculation to better model the specific hydrogen-bonding interactions in the solvated state.[6][7] Recent studies have shown that using solvent-phase optimized structures is critical for obtaining accurate pKa predictions for phenols, with errors of less than 0.4 pKa units being achievable.[8]

References

- 1. o-Phenolsulfonic acid | C6H6O4S | CID 11867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. p-Phenolsulfonsäure – Wikipedia [de.wikipedia.org]

- 6. An Accurate Approach for Computational pKa Determination of Phenolic Compounds [mdpi.com]

- 7. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. afit.edu [afit.edu]

- 9. Predicting pKa values of substituted phenols from atomic charges [xray.cz]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of O-Phenolsulfonic Acid in Water and Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of O-Phenolsulfonic acid (also known as 2-hydroxybenzenesulfonic acid). Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and presents a detailed, generalized experimental protocol for the systematic determination of its solubility in various solvents. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction to O-Phenolsulfonic Acid

O-Phenolsulfonic acid is an aromatic organic compound with the chemical formula C₆H₆O₄S. It is characterized by a phenol (B47542) group substituted with a sulfonic acid group at the ortho position. This structure, featuring both a hydroxyl (-OH) and a highly polar sulfonic acid (-SO₃H) group, dictates its physicochemical properties, most notably its solubility profile. It is a strong acid and sees use as a laboratory reagent, in water analysis, and in the manufacturing of pharmaceuticals.[1][2]

Solubility Profile of O-Phenolsulfonic Acid

The solubility of a compound is a critical parameter in various scientific and industrial applications, including reaction kinetics, purification, formulation development, and environmental fate assessment. The available data for O-Phenolsulfonic acid is primarily qualitative.

Data Presentation: Qualitative Solubility

The following table summarizes the known qualitative solubility of O-Phenolsulfonic acid in water and common organic solvents.

| Solvent Class | Solvent | Solubility Description | Citation(s) |

| Polar Protic | Water | Miscible | [1][2] |

| Alcohols (e.g., Methanol, Ethanol) | Soluble | [1][2] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | [2] |

| Nonpolar | Hydrocarbons (e.g., Toluene, Hexane) | Expected to be low | |

| Ethers | Diethyl Ether | Expected to be low | |

| Ketones | Acetone | Expected to be moderate | |

| Esters | Ethyl Acetate | Expected to be low |

Note: "Expected" solubility is based on the chemical principle of "like dissolves like." The high polarity of O-Phenolsulfonic acid suggests poor solubility in nonpolar solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, a standardized experimental protocol is essential. The following is a generalized methodology adapted from established guidelines such as the OECD Guideline 105 for water solubility and principles outlined in USP General Chapter <1236> for solubility measurements.[1][3][4][5][6]

Materials and Equipment

-

Solute: High-purity O-Phenolsulfonic acid

-

Solvents: HPLC-grade or analytical grade water and selected organic solvents

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Experimental Procedure: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

-

Preparation of Supersaturated Solutions: Add an excess amount of O-Phenolsulfonic acid to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. A preliminary study can determine the time required to reach a stable concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Subsequently, centrifuge the vials to further separate the solid and liquid phases.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any remaining solid particles.

-

Quantification: Accurately weigh the filtered solution. Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of O-Phenolsulfonic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation of Solubility: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units of g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of O-Phenolsulfonic acid.

Conclusion

While quantitative solubility data for O-Phenolsulfonic acid in a wide range of organic solvents remains scarce, its qualitative profile indicates high polarity, with miscibility in water and solubility in alcohols. For applications requiring precise solubility values, a systematic experimental approach, such as the shake-flask method detailed in this guide, is recommended. The provided protocol and workflow diagram offer a robust framework for researchers to generate reliable and accurate solubility data, facilitating further research and development involving this important chemical compound.

References

An In-depth Technical Guide on the Long-term Stability and Potential Degradation Pathways of O-Phenolsulfonic Acid

Audience: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive overview of the long-term stability and potential degradation pathways of O-Phenolsulfonic acid (2-hydroxybenzenesulfonic acid). The information is curated for researchers, scientists, and drug development professionals to support formulation development, stability study design, and analytical method development.

Overview of O-Phenolsulfonic Acid Stability

Table 1: Summary of Known Stability Information for O-Phenolsulfonic Acid and its Salts

| Parameter | Observation | Conditions | Reference(s) |

| Appearance | Yellowish liquid, turns brown on exposure to air. | Ambient air exposure. | [1][2] |

| Storage | Stable under normal conditions. | Cool, dry, well-ventilated area, away from light and oxidizing agents. | [3] |

| Thermal Stability | The potassium salt is stable at 110°C but emits a phenol (B47542) odor at 150°C, indicating decomposition. | Elevated temperatures. | [3] |

| Hydrolytic Stability | Can hydrolyze to phenol and sodium sulfite (B76179). | Strong basic conditions. | [1] |

| Reactivity | Reacts exothermically with bases. | Presence of amines and inorganic hydroxides. | [1] |

Potential Degradation Pathways

The degradation of O-Phenolsulfonic acid can be anticipated to proceed through several pathways, including hydrolysis, oxidation, thermal decomposition, and photolysis.

Hydrolytic Degradation

Hydrolysis of O-Phenolsulfonic acid is a significant degradation pathway, particularly under basic and high-temperature acidic conditions.

-

Base-Catalyzed Hydrolysis: In the presence of strong bases, O-Phenolsulfonic acid can undergo hydrolysis to yield phenol and a sulfite salt[1].

-

Acid-Catalyzed Hydrolysis (Desulfonation): At elevated temperatures, arylsulfonic acids can undergo desulfonation in aqueous acid, which is the reverse of the sulfonation reaction used in its synthesis. This would lead to the formation of phenol and sulfuric acid[4][5].

Oxidative Degradation

O-Phenolsulfonic acid is susceptible to oxidative degradation, which can be initiated by atmospheric oxygen, oxidizing agents, or advanced oxidation processes (AOPs). AOPs, such as ozonation and photo-Fenton reactions, are known to degrade phenolsulfonic acids through the generation of highly reactive hydroxyl radicals[6][7][8]. The degradation is expected to proceed through hydroxylation of the aromatic ring, followed by ring-opening to form various aliphatic carboxylic acids and aldehydes, and eventual mineralization to CO₂ and H₂O.

Thermal Degradation

Thermal decomposition of the potassium salt of a related compound, p-phenolsulfonic acid, is known to occur at temperatures above 150°C, with the release of phenol[3]. It is plausible that O-Phenolsulfonic acid follows a similar thermal degradation pattern, likely involving desulfonation.

Photodegradation

Based on ICH Q1B guidelines, photostability testing is a crucial part of stress testing[2]. While specific studies on O-Phenolsulfonic acid are limited, research on other sulfonated aromatic compounds suggests that photodegradation can occur through direct photolysis or indirect photo-oxidation. A study on 2-phenylbenzimidazole-5-sulfonic acid indicated that direct photolysis can lead to desulfonation and cleavage of the benzimidazole (B57391) ring[9].

Microbial Degradation

Bacteria have been shown to degrade arylsulfonates, often utilizing them as a sulfur source[10][11]. The metabolic pathway for benzenesulfonates in some Pseudomonas species involves a dioxygenase that hydroxylates the aromatic ring to form catechol, which is then subject to meta-cleavage[12][13]. A similar pathway can be postulated for O-Phenolsulfonic acid.

Experimental Protocols for Stability and Degradation Studies

The following sections provide detailed methodologies for conducting stability and forced degradation studies on O-Phenolsulfonic acid.

Long-Term Stability Study Protocol

A long-term stability study should be designed to evaluate the stability of O-Phenolsulfonic acid under various storage conditions over an extended period.

Table 2: Protocol for Long-Term Stability Study of O-Phenolsulfonic Acid

| Parameter | Protocol |

| Storage Conditions | - 25°C ± 2°C / 60% RH ± 5% RH - 30°C ± 2°C / 65% RH ± 5% RH - 40°C ± 2°C / 75% RH ± 5% RH (Accelerated) |

| Time Points | 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term. 0, 1, 2, 3, and 6 months for accelerated. |

| Container Closure System | Inert, tightly sealed containers (e.g., amber glass bottles with Teflon-lined caps) to protect from light and moisture. |

| Analytical Methods | - Appearance: Visual inspection for color change and precipitation. - Assay and Impurities: A validated stability-indicating HPLC method. - pH: Measurement of a standardized aqueous solution. |

| Acceptance Criteria | To be established based on initial characterization. Typically includes limits for assay (e.g., 98.0% - 102.0%), individual and total impurities. |

Forced Degradation Study Protocols

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods[2][14].

Table 3: Recommended Conditions for Forced Degradation of O-Phenolsulfonic Acid

| Stress Condition | Reagent and Concentration | Temperature | Duration | Expected Degradation Pathway |

| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temperature to 70°C | Up to 7 days | Desulfonation |

| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature to 70°C | Up to 7 days | Hydrolysis to phenol and sulfite |

| Oxidation | 3% to 30% H₂O₂ | Room Temperature | Up to 24 hours | Ring hydroxylation and opening |

| Thermal Degradation | Dry Heat | 70°C to 150°C | Up to 2 months | Desulfonation and decomposition |

| Photodegradation | ICH Q1B conditions (≥ 1.2 million lux hours and ≥ 200 W h/m²) | Ambient | As per ICH Q1B | Desulfonation, ring cleavage |

Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for the analysis of O-Phenolsulfonic acid and its potential degradation products.

Table 4: Proposed Starting Conditions for a Stability-Indicating HPLC Method

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid or Formic acid in water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient Elution | A suitable gradient from low to high organic modifier concentration to resolve polar and non-polar compounds. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | UV at 230 nm or Diode Array Detector (DAD) for peak purity analysis. |

| Injection Volume | 10-20 µL |

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Identification of Degradation Products

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for the identification and structural elucidation of degradation products formed during forced degradation studies[15][16]. By comparing the fragmentation patterns of the degradation products with that of the parent compound, the structures of the impurities can be proposed.

Compatibility with Pharmaceutical Excipients

For drug development, it is crucial to assess the compatibility of O-Phenolsulfonic acid with common pharmaceutical excipients. Incompatibility can lead to degradation of the active pharmaceutical ingredient (API) and affect the stability and performance of the final dosage form[17][18].

Table 5: Protocol for Excipient Compatibility Study

| Parameter | Protocol |

| Excipients | Select a range of common excipients (e.g., diluents, binders, disintegrants, lubricants) such as lactose, microcrystalline cellulose, croscarmellose sodium, and magnesium stearate. |

| Sample Preparation | Prepare binary mixtures of O-Phenolsulfonic acid and each excipient (e.g., in a 1:1 or 1:5 ratio). Prepare a control sample of the API alone. Samples can be prepared as dry blends and as wet blends (with a small amount of water) to accelerate potential reactions. |

| Storage Conditions | Store the samples at accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks). |

| Analysis | Analyze the samples at initial and final time points using a stability-indicating HPLC method for the appearance of new degradation products or a significant decrease in the API assay. Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool to detect potential interactions. |

Conclusion

This technical guide summarizes the current understanding of the long-term stability and degradation pathways of O-Phenolsulfonic acid. While it is generally stable under recommended storage conditions, it is susceptible to degradation through hydrolysis, oxidation, and potentially photolysis and thermal stress. The provided experimental protocols offer a framework for conducting comprehensive stability and forced degradation studies to ensure the quality, safety, and efficacy of pharmaceutical preparations containing O-Phenolsulfonic acid. Further research is warranted to generate quantitative long-term stability data and to fully characterize the specific degradation products under various stress conditions.

References

- 1. Buy O-Phenolsulfonic acid | 1333-39-7 [smolecule.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenolsulfonic Acid | Resin-Grade | Chinese Chemical Factory [sulfonic-acid.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. Phenol Sulfonic Acid Oxidation in aqueous solution by UV, UV/H2O2 and Photo-Fenton Processes: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Microbial desulfonation of substituted naphthalenesulfonic acids and benzenesulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bacterial Metabolism of Arylsulfonates: Role of meta Cleavage in Benzene Sulfonate Oxidation by Pseudomonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Degradation of benzenesulfonate to sulfite in bacterial extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. researchgate.net [researchgate.net]

- 16. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. labinsights.nl [labinsights.nl]

Chemical reactivity of O-Phenolsulfonic acid with strong and weak bases

An In-depth Technical Guide on the Chemical Reactivity of O-Phenolsulfonic Acid with Strong and Weak Bases

Introduction

O-Phenolsulfonic acid (2-hydroxybenzenesulfonic acid) is an aromatic organic compound featuring both a hydroxyl and a sulfonic acid functional group attached to a benzene (B151609) ring at ortho positions.[1] The presence of the sulfonic acid group (-SO₃H) makes it a strong Brønsted-Lowry acid, readily donating a proton in chemical reactions.[2][3] This technical guide provides a detailed analysis of the reactivity of O-Phenolsulfonic acid with strong and weak bases, a fundamental aspect of its chemistry that is crucial for its application in pharmaceutical synthesis, water analysis, and as a catalyst in organic reactions.[2] This document includes quantitative data, detailed experimental protocols, and process visualizations to support researchers, scientists, and drug development professionals.

Physicochemical Properties and Acidity

O-Phenolsulfonic acid's reactivity is dominated by the acidic nature of the sulfonic acid group. This group is significantly more acidic than the corresponding carboxylic acid and even stronger than hydrochloric acid.[4] The phenolic hydroxyl group, in contrast, is a much weaker acid. The key physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₄S | [2][3] |

| Molecular Weight | 174.18 g/mol | [1][3] |

| IUPAC Name | 2-hydroxybenzenesulfonic acid | [1][3] |

| Appearance | Yellowish liquid, turns brown on exposure to air | [2][3] |

| Solubility | Miscible with water and alcohol | [2][3] |

| pKa (Sulfonic Acid Group) | -0.60 ± 0.15 (Predicted) | [1] |

Reactivity with Strong Bases

Strong bases, such as inorganic hydroxides like sodium hydroxide (B78521) (NaOH), react completely with O-Phenolsulfonic acid in an exothermic neutralization reaction to form a salt and water.[5] Given the very low pKa of the sulfonic acid group, the reaction equilibrium lies overwhelmingly toward the formation of the sulfonate salt.

The general reaction is as follows: HO-C₆H₄-SO₃H + NaOH → HO-C₆H₄-SO₃⁻Na⁺ + H₂O[6]

This reaction is rapid and stoichiometric, making it suitable for quantitative analysis via acid-base titration.

Experimental Protocol: Titration with Sodium Hydroxide

This protocol details the determination of the concentration of an O-Phenolsulfonic acid solution using a standardized strong base.

Materials:

-

O-Phenolsulfonic acid solution (analyte)

-

0.1 M Sodium Hydroxide (NaOH), standardized solution (titrant)

-

Phenolphthalein (B1677637) indicator solution[7]

-

Deionized water

-

250 mL Erlenmeyer flask

-

50 mL burette[7]

-

Pipette (e.g., 25 mL)

-

Burette clamp and stand

Procedure:

-

Preparation of Analyte: Pipette a precise volume (e.g., 25.00 mL) of the O-Phenolsulfonic acid solution into a 250 mL Erlenmeyer flask. Dilute with approximately 50 mL of deionized water to ensure adequate volume for mixing and observation.[7]

-

Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the flask. The solution should remain colorless.[7][8]

-

Burette Setup: Rinse the burette with a small amount of the 0.1 M NaOH solution and then fill it, ensuring no air bubbles are trapped in the tip. Record the initial volume to two decimal places.[9]

-

Titration: Place the Erlenmeyer flask on a white tile under the burette to clearly see the color change. Slowly add the NaOH solution from the burette to the flask while continuously swirling the flask to ensure thorough mixing.[8][10]

-

Endpoint Determination: Continue the titration until the first appearance of a faint but persistent pink color. This indicates that all the sulfonic acid has been neutralized.[8][10]

-

Data Recording: Record the final volume of the NaOH solution in the burette. The difference between the final and initial volumes is the volume of titrant used.

-

Calculation: The concentration of O-Phenolsulfonic acid is calculated using the stoichiometry of the 1:1 reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy O-Phenolsulfonic acid | 1333-39-7 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 5. PHENOLSULFONIC ACID, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. titrations.info [titrations.info]

- 9. wikieducator.org [wikieducator.org]

- 10. quora.com [quora.com]

O-Phenolsulfonic Acid: A Technical Guide to its Potential Human and Environmental Metabolism

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Phenolsulfonic acid (2-hydroxybenzenesulfonic acid) is an aromatic organic compound with applications in pharmaceuticals and chemical synthesis. Despite its industrial relevance, there is a notable absence of published data on its metabolic fate in humans and other mammals. This technical guide addresses this critical knowledge gap by providing a comprehensive overview of the potential metabolic pathways of O-Phenolsulfonic acid. Drawing upon established principles of xenobiotic metabolism and available literature on structurally related compounds, including phenol (B47542) and aromatic sulfonates, this document outlines hypothetical biotransformation routes in both mammalian and environmental contexts. This guide is intended to serve as a foundational resource for researchers, offering detailed experimental protocols and conceptual frameworks to stimulate and guide future investigations into the metabolism and safety assessment of O-Phenolsulfonic acid.

Introduction

O-Phenolsulfonic acid is an aromatic sulfonic acid characterized by a phenol ring substituted with a sulfonic acid group at the ortho position. While its chemical properties and synthesis are well-documented, its interaction with biological systems, particularly its metabolic fate, remains largely unexplored. Understanding the metabolism of O-Phenolsulfonic acid is crucial for assessing its toxicological profile, environmental impact, and its potential role as a metabolite of other xenobiotics. This guide synthesizes the current understanding of the metabolism of analogous compounds to propose potential metabolic pathways for O-Phenolsulfonic acid.

Physicochemical Properties of O-Phenolsulfonic Acid

A summary of the key physicochemical properties of O-Phenolsulfonic acid is provided in Table 1. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₄S | [1] |

| Molecular Weight | 174.18 g/mol | [1] |

| IUPAC Name | 2-hydroxybenzenesulfonic acid | [1] |

| Appearance | Yellowish liquid, turns brown on exposure to air | |

| Solubility | Miscible with water and alcohol | |

| pKa (Predicted) | -0.60 ± 0.15 |

Proposed Mammalian Metabolism of O-Phenolsulfonic Acid

In the absence of direct experimental data, the mammalian metabolism of O-Phenolsulfonic acid is hypothesized to proceed through Phase I and Phase II reactions, typical for phenolic compounds.

Phase I Metabolism: Hypothetical Hydroxylation

Phase I metabolism of aromatic compounds is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. For phenol, CYP2E1 is a key enzyme responsible for its oxidation to catechol (1,2-dihydroxybenzene) and hydroquinone (B1673460) (1,4-dihydroxybenzene). By analogy, O-Phenolsulfonic acid could undergo further hydroxylation on the aromatic ring.

The most likely product of this reaction would be a dihydroxylated benzenesulfonic acid. The position of the second hydroxyl group would depend on the regioselectivity of the involved CYP enzymes.

Hypothetical Phase I Reaction:

O-Phenolsulfonic acid → Dihydroxybenzenesulfonic acid

Phase II Metabolism: Hypothetical Conjugation

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. For a molecule like O-Phenolsulfonic acid, with a free hydroxyl group, sulfation and glucuronidation are the most probable conjugation pathways.

-

Sulfation: This reaction is catalyzed by sulfotransferases (SULTs). The hydroxyl group of O-Phenolsulfonic acid could be a substrate for SULTs, leading to the formation of a sulfate (B86663) conjugate.

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group, forming a glucuronide conjugate.

It is also possible that the sulfonic acid group itself could undergo some form of conjugation, although this is less commonly reported for aromatic sulfonic acids.

Hypothetical Phase II Reactions:

O-Phenolsulfonic acid + PAPS → O-Sulfoxyphenyl sulfate + PAP (catalyzed by SULTs) O-Phenolsulfonic acid + UDPGA → O-Sulfophenyl-β-D-glucuronide + UDP (catalyzed by UGTs)

Proposed Mammalian Metabolic Pathway Diagram

Caption: Proposed mammalian metabolic pathway for O-Phenolsulfonic acid.

Potential Environmental Fate and Microbial Metabolism

The environmental fate of O-Phenolsulfonic acid is likely influenced by its resistance to biodegradation, a common characteristic of sulfonated aromatic compounds. However, microbial degradation is possible, often initiated by desulfonation.

Microbial Desulfonation and Ring Cleavage

Studies on the microbial degradation of benzene (B151609) sulfonate and toluene (B28343) sulfonate suggest a common initial step: dioxygenase-catalyzed hydroxylation of the aromatic ring to form a catechol intermediate, with the concomitant release of the sulfonate group as sulfite. This catechol intermediate can then undergo ring cleavage, either through an ortho or meta pathway, leading to intermediates that can enter central metabolic pathways.

Hypothetical Microbial Degradation Pathway:

-

Dioxygenation and Desulfonation: O-Phenolsulfonic acid → Catechol + Sulfite

-

Ring Cleavage: Catechol → → Central Metabolism

Proposed Microbial Degradation Pathway Diagram

Caption: Proposed microbial degradation pathway for O-Phenolsulfonic acid.

Experimental Protocols for Studying O-Phenolsulfonic Acid Metabolism

To validate the hypothetical pathways described above, a series of in vitro and in vivo experiments are necessary. The following protocols provide a starting point for such investigations.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to investigate the Phase I metabolism of O-Phenolsulfonic acid.

Materials:

-

Human liver microsomes (pooled)

-

O-Phenolsulfonic acid

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of O-Phenolsulfonic acid in a suitable solvent (e.g., water or methanol).

-

In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding O-Phenolsulfonic acid to the mixture.

-

Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the disappearance of the parent compound and the appearance of potential metabolites using LC-MS/MS.

In Vitro Metabolism using Human Hepatocytes

This protocol allows for the investigation of both Phase I and Phase II metabolism.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium

-

O-Phenolsulfonic acid

-

Multi-well culture plates

-

LC-MS/MS system

Procedure:

-

Thaw and plate human hepatocytes in culture plates according to the supplier's instructions.

-

Allow the cells to attach and recover overnight.

-

Replace the medium with fresh medium containing O-Phenolsulfonic acid at various concentrations.

-

Incubate the cells for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Lyse the cells to analyze intracellular metabolites.

-

Analyze both the supernatant and cell lysate for the parent compound and potential phase I and phase II metabolites by LC-MS/MS.

Analytical Workflow for Metabolite Identification

References

An In-depth Technical Guide to the Identification of Common Byproducts in Phenol Sulfonation Reactions

Audience: Researchers, scientists, and drug development professionals

Core Content: This technical guide provides a comprehensive overview of the common byproducts generated during the sulfonation of phenol (B47542). It delves into the reaction mechanisms, influencing factors, and quantitative data on byproduct formation. Detailed experimental protocols for both the synthesis and analysis of sulfonation products are provided, along with visual representations of reaction pathways and experimental workflows to facilitate understanding and application in a research and development setting.

Introduction to Phenol Sulfonation and Byproduct Formation

Phenol sulfonation is a crucial electrophilic aromatic substitution reaction in organic chemistry, primarily yielding o-phenolsulfonic acid and p-phenolsulfonic acid. The reaction is highly sensitive to temperature, which dictates the kinetic versus thermodynamic product distribution.[1] Beyond the desired monosulfonated products, a variety of byproducts can be formed, influenced by factors such as reaction temperature, time, and the concentration of the sulfonating agent.[2] Understanding and controlling the formation of these byproducts is critical for optimizing the yield of the desired product and ensuring its purity.

The most prevalent byproducts in phenol sulfonation include:

-

Isomeric phenolsulfonic acids: Depending on the target product, either o- or p-phenolsulfonic acid can be considered a byproduct.

-

Di- and polysubstituted phenols: Phenol-2,4-disulfonic acid is a common disubstituted byproduct, with trisulfonated phenols forming under more aggressive conditions.[1]

-

Sulfones: Bis(hydroxyphenyl) sulfones are formed, particularly at elevated temperatures.

-

Oxidation products: The susceptibility of phenol to oxidation can lead to the formation of colored byproducts like quinones.[2]

-

Polymeric materials: At higher temperatures, side reactions can result in the formation of polymeric substances.[2]

Quantitative Data on Product and Byproduct Distribution

The distribution of products and byproducts in phenol sulfonation is highly dependent on the reaction conditions. The following tables summarize the quantitative data on the formation of the primary products and key byproducts.

Table 1: Influence of Temperature on the Yield of Monosulfonated Phenol Isomers

| Reaction Temperature (°C) | Major Product | Typical Yield of Major Product (%) | Minor Product | Reference |

| 25-40 | o-Phenolsulfonic Acid | 76-82 | p-Phenolsulfonic Acid | [1] |

| 100-110 | p-Phenolsulfonic Acid | >90 | o-Phenolsulfonic Acid | [1] |

Table 2: Formation of Byproducts Under Various Conditions

| Byproduct | Influencing Factors | Consequence | Reference |

| Phenol-2,4-disulfonic acid | High temperature, excess sulfonating agent | Reduced yield of monosulfonated product | [2] |

| Trisulfonated phenols | Forcing conditions (high temp., high conc. of sulfonating agent) | Significant reduction in desired product yield | [1] |

| Bis(hydroxyphenyl) sulfones | Elevated temperatures | Formation of thermally stable impurities | [1] |

| Quinones | High temperatures, presence of oxidizing agents | Discoloration of the reaction mixture | [2] |

| Polymeric materials | Elevated temperatures | Complex purification challenges | [2] |

Reaction Pathways and Experimental Workflow

Signaling Pathways in Phenol Sulfonation

The sulfonation of phenol proceeds via an electrophilic aromatic substitution mechanism. The distribution between the ortho and para isomers is a classic example of kinetic versus thermodynamic control. At lower temperatures, the reaction is under kinetic control, favoring the faster-formed ortho isomer. At higher temperatures, the reaction is under thermodynamic control, leading to the more stable para isomer. The formation of di- and polysulfonated byproducts occurs with prolonged reaction times or an excess of the sulfonating agent. Sulfone formation is a competing reaction at higher temperatures.

Caption: Reaction pathways in phenol sulfonation.

Experimental Workflow

A typical experimental workflow for the synthesis and analysis of phenol sulfonation products involves the reaction setup, the sulfonation reaction itself, workup and purification of the product, and finally, analysis of the product mixture to identify and quantify the main products and byproducts.

Caption: General experimental workflow for phenol sulfonation.

Experimental Protocols

Synthesis of Phenolsulfonic Acids

4.1.1. Synthesis of o-Phenolsulfonic Acid (Kinetic Control) [1]

-

Materials: Phenol, concentrated sulfuric acid (96-98%).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add 94 g (1.0 mol) of molten phenol.

-

Slowly and with vigorous stirring, add 104 g (1.06 mol) of concentrated sulfuric acid, ensuring the temperature of the reaction mixture is maintained between 25-40°C.

-

After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours.

-

The resulting mixture will contain o-phenolsulfonic acid as the major product, along with some p-phenolsulfonic acid.

-

4.1.2. Synthesis of p-Phenolsulfonic Acid (Thermodynamic Control) [1]

-

Materials: Phenol, concentrated sulfuric acid (96-98%).

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully add 94 g (1.0 mol) of molten phenol.

-

Slowly and with constant stirring, add 104 g (1.06 mol) of concentrated sulfuric acid.

-

Heat the reaction mixture to 100-110°C using an oil bath and maintain this temperature for 5-6 hours.

-

Cool the mixture to room temperature. The product, primarily p-phenolsulfonic acid, will solidify.

-

Purification of Phenolsulfonic Acids

4.2.1. Fractional Crystallization

-

Procedure:

-

Dissolve the crude product mixture in a minimum amount of hot water.

-

Allow the solution to cool slowly. The less soluble p-phenolsulfonic acid will crystallize out first.

-

Filter the crystals and concentrate the mother liquor to obtain the more soluble o-phenolsulfonic acid upon further cooling.

-

Analytical Protocols for Byproduct Identification and Quantification

4.3.1. High-Performance Liquid Chromatography (HPLC) [3]

-

Objective: To separate and quantify phenol, phenolsulfonic acid isomers, and other byproducts.

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength suitable for aromatic compounds (e.g., 254 nm or 280 nm).

-

Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase, filter, and inject.

-

Quantification: Use external standards of phenol and commercially available phenolsulfonic acid isomers to create a calibration curve for quantification. Byproducts can be identified by their retention times and UV spectra, and their relative amounts can be estimated by peak area percentages.

4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization [4]

-

Objective: To identify and quantify volatile and semi-volatile byproducts after converting them to more volatile derivatives.

-

Derivatization (Silylation):

-

Take a dried aliquot of the reaction mixture.

-

Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS) in a suitable solvent (e.g., pyridine).

-

Heat the mixture (e.g., at 70°C for 30 minutes) to form trimethylsilyl (B98337) (TMS) derivatives of the phenolic compounds.

-

-

GC-MS Analysis:

-

Instrumentation: GC system coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Splitless injection.

-

Temperature Program: A suitable temperature gradient to separate the derivatized compounds.

-

MS Detection: Electron ionization (EI) with scanning for a relevant mass range.

-

-

Identification and Quantification: Identify compounds by comparing their mass spectra with libraries (e.g., NIST). Quantify using an internal standard and calibration curves of derivatized standards.

Conclusion